Bienvenue dans la boutique en ligne BenchChem!

Sunepitron Hydrochloride

5-HT1A receptor Binding affinity Ki determination

Sunepitron hydrochloride (developmental code CP-93,393) is a small-molecule combined serotonin 5-HT1A receptor agonist, α2-adrenergic receptor antagonist, and dopamine D2 agonist. The compound was previously under development by Pfizer for the treatment of depression and anxiety and advanced to Phase III clinical trials before development was discontinued.

Molecular Formula C17H24ClN5O2
Molecular Weight 365.9 g/mol
CAS No. 148408-65-5
Cat. No. B126196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunepitron Hydrochloride
CAS148408-65-5
Synonyms1-(2-pyrimidin-2-yl-octahydropyrido(1,2-a)pyrazin-7-ylmethyl)pyrrolidine-2,5-dione
CP 93,393
CP 93393
CP-93,393
CP-93393
Molecular FormulaC17H24ClN5O2
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
InChIInChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1
InChIKeyHWGPYTRJVVMHGT-IODNYQNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sunepitron Hydrochloride (CAS 148408-65-5): Combined 5-HT1A Agonist and α2-Adrenergic Antagonist Procurement Guide for Preclinical Research


Sunepitron hydrochloride (developmental code CP-93,393) is a small-molecule combined serotonin 5-HT1A receptor agonist, α2-adrenergic receptor antagonist, and dopamine D2 agonist [1]. The compound was previously under development by Pfizer for the treatment of depression and anxiety and advanced to Phase III clinical trials before development was discontinued [2]. Its dual-mechanism profile distinguishes it from conventional single-target anxiolytics within the azapirone class. As a reference standard and research tool, Sunepitron hydrochloride is available from multiple reputable vendors for preclinical research applications, with typical purity specifications of ≥98% as determined by HPLC .

Sunepitron Hydrochloride Procurement Considerations: Why In-Class Azapirones Cannot Be Directly Substituted


The azapirone class of anxiolytics, which includes buspirone, gepirone, tandospirone, and ipsapirone, exhibits variable receptor binding profiles and functional activities despite shared classification as 5-HT1A receptor ligands [1]. Conventional azapirones function primarily as 5-HT1A partial agonists with negligible α2-adrenergic activity. In contrast, Sunepitron hydrochloride possesses a distinct dual-receptor pharmacological signature—combined 5-HT1A agonism with α2-adrenergic antagonism—which produces a differentiated neurochemical effect that cannot be replicated by single-mechanism azapirones [2]. Furthermore, Sunepitron exhibits dopamine D2 agonist activity, a property not shared by buspirone, gepirone, or tandospirone. Consequently, experimental protocols requiring this specific polypharmacology profile cannot substitute Sunepitron with commercially available single-target 5-HT1A agonists. Procurement decisions for mechanistic studies, assay development, or reference standard applications must account for these target-specific differences.

Sunepitron Hydrochloride: Quantified Differential Evidence Versus Azapirone Comparators


5-HT1A Receptor Binding Affinity of Sunepitron Hydrochloride

Sunepitron hydrochloride binds to the 5-HT1A receptor with a reported Ki value of 92.0 nM [1]. This affinity value provides a benchmark for receptor binding studies and enables cross-study comparison with other azapirones. In the absence of direct head-to-head comparative binding data under identical assay conditions, the 92.0 nM Ki serves as the primary quantitative anchor for assessing relative receptor engagement potency. For context, buspirone—the prototypical azapirone—exhibits high nanomolar affinity for 5-HT1A sites, though specific Ki values vary across assay systems and tissue preparations [2].

5-HT1A receptor Binding affinity Ki determination

Differential α2-Adrenergic Receptor Antagonism: A Pharmacological Distinguisher from Classical Azapirones

Sunepitron hydrochloride functions as an α2-adrenergic receptor antagonist in addition to its 5-HT1A agonist activity [1]. Classical azapirones, including buspirone, gepirone, tandospirone, and ipsapirone, do not exhibit α2-adrenergic antagonism and are characterized as selective 5-HT1A partial agonists [2]. The addition of α2-adrenergic blockade constitutes a qualitative pharmacological difference with potential implications for downstream noradrenergic neurotransmission modulation. Quantitative affinity data (Ki) for the α2-adrenergic receptor component is not publicly available in the accessed authoritative sources, representing a data gap that limits full quantitative comparative assessment.

α2-adrenoceptor Antagonist Polypharmacology Dual-mechanism

Dopamine D2 Receptor Agonist Activity: An Additional Distinguishing Pharmacological Feature

Sunepitron hydrochloride exhibits dopamine D2 receptor agonist activity, as documented in NCATS Inxight Drugs and multiple vendor technical descriptions [1]. This property is not shared by classical azapirones, which lack significant dopaminergic activity [2]. The addition of D2 agonism to the 5-HT1A/α2 profile creates a triple-receptor pharmacological signature. Quantitative affinity data (Ki) for the D2 receptor component is not publicly available in authoritative sources, and the functional consequences of this activity in preclinical models remain incompletely characterized.

Dopamine D2 receptor Agonist Triple-mechanism

Human Pharmacokinetic Parameters and Metabolic Pathways Following Oral Administration

In a study of six healthy male volunteers receiving a single 5 mg oral dose of [14C]CP-93,393, cumulative excretion over one week amounted to 67.8 ± 2.5% in urine and 22.0 ± 5.6% in feces, with total recovery of 89.8 ± 5.7% [1]. Less than 0.5% of the dose was excreted unchanged in urine, indicating extensive metabolism [1]. Mean Cmax for unchanged drug was 10.92 ng/mL in poor metabolizers versus 1.02 ng/mL in extensive metabolizers [1]. Sunepitron undergoes three primary metabolic pathways: (1) aromatic hydroxylation (5-position of pyrimidine ring) followed by glucuronide/sulfate conjugation, accounting for approximately 51% of the administered dose; (2) oxidative degradation of the pyrimidine ring; and (3) hydrolysis of the succinimide ring, accounting for approximately 9% of the dose [1]. Comparable human pharmacokinetic data for buspirone or other azapirones are not directly available from the same study design, preventing formal quantitative comparison.

Pharmacokinetics Metabolism Human Oral bioavailability

Recommended Preclinical Research Applications for Sunepitron Hydrochloride Based on Differential Evidence


Mechanistic Studies of Dual 5-HT1A/α2-Adrenergic Polypharmacology

Sunepitron hydrochloride serves as a reference tool compound for investigating the functional consequences of combined 5-HT1A receptor agonism and α2-adrenergic receptor antagonism. Its distinct dual-mechanism profile differentiates it from single-target 5-HT1A agonists (buspirone, gepirone, tandospirone) and single-target α2-antagonists. Researchers studying synergistic or interactive effects of serotonergic and noradrenergic modulation will find Sunepitron uniquely suited for hypothesis testing in in vitro receptor binding, functional cellular assays, and ex vivo tissue preparations. [1]

Analytical Reference Standard for Chromatographic Method Development and Validation

With commercial availability at ≥98% purity by HPLC, Sunepitron hydrochloride is suitable as an analytical reference standard for developing and validating liquid chromatography methods in pharmacokinetic and metabolism studies. The well-characterized metabolic pathways—aromatic hydroxylation, pyrimidine ring degradation, and succinimide ring hydrolysis—facilitate targeted method development for metabolite identification and quantification. Researchers establishing bioanalytical methods for structurally related compounds or metabolite profiling may utilize Sunepitron as a benchmark for optimizing separation conditions and detection parameters. [2]

In Vivo Pharmacokinetic and Behavioral Pharmacology Studies in Rodent Models

The established human pharmacokinetic profile (extensive metabolism, CYP2D6 phenotype-dependent exposure, 89.8% total recovery) provides a translational reference for designing preclinical pharmacokinetic studies in rodent models. Researchers investigating the relationship between Sunepitron exposure and behavioral outcomes in anxiety or depression models can reference these human parameters when interpreting species differences and scaling doses. The compound's Phase III clinical development history suggests that extensive preclinical behavioral characterization was conducted, though such data remain largely unpublished. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunepitron Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.